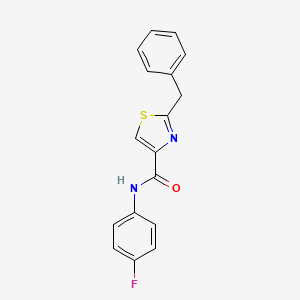

![molecular formula C15H14N4O4S2 B2357330 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-65-2](/img/structure/B2357330.png)

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not detailed in the retrieved information.Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications

Synthesis of Functionalized Compounds

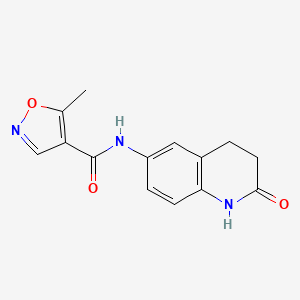

Research by Peterlin-Mašič et al. (2000) explored the synthesis of new functionalized thiazolo[3,2-a]pyrimidines. They reported the production of primary and secondary amide derivatives, including the 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivative, indicating a potential for creating a range of chemically diverse compounds using this structure as a base (Peterlin-Mašič et al., 2000).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized various thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their use as anti-inflammatory and analgesic agents. This study suggests that compounds including thiazolo[3,2-a]pyrimidine structures can exhibit significant pharmacological activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Antimicrobial Activity

A study by Kolisnyk et al. (2015) explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Their research showed that these compounds, which structurally relate to thiazolo[3,2-a]pyrimidines, were more effective than reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).

Gastric Antisecretory Activity

Sugiyama et al. (1989) synthesized thiazolo[3,2-a]thieno[3,2-d]-pyrimidin-5-one derivatives, evaluating them for gastric antisecretory activity. This indicates the potential use of similar compounds in gastrointestinal applications (Sugiyama et al., 1989).

Antitumor and Antibacterial Agents

Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated them for antitumor and antibacterial activities. They found certain compounds to exhibit higher activity against cancer cell lines than standard drugs, suggesting the relevance of thiazolopyrimidine structures in cancer research (Hafez, Alsalamah & El-Gazzar, 2017).

Safety and Hazards

The safety and hazards associated with “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the retrieved information. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Future Directions

Pyrazolo [1,5- a ]pyrimidine derivatives are an enormous family of N -heterocyclic compounds that possess a high impact in medicinal chemistry . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . This could potentially include “5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”.

Mechanism of Action

Target of Action

The primary target of this compound is the β3-adrenergic receptor . This receptor plays a crucial role in the regulation of heart function and metabolism. It is also involved in the relaxation of the bladder, making it a target for the treatment of overactive bladder .

Mode of Action

As a β3-adrenergic receptor agonist , the compound binds to and activates the receptor . This activation triggers a cascade of intracellular events, leading to the relaxation of the bladder muscles. The exact molecular interactions between the compound and the receptor are still under investigation.

Biochemical Pathways

Upon activation of the β3-adrenergic receptor, a series of biochemical pathways are affected. These include the adenylate cyclase pathway and the MAPK/ERK pathway . The activation of these pathways leads to various downstream effects, such as the relaxation of smooth muscle cells in the bladder.

Result of Action

The activation of the β3-adrenergic receptor by this compound leads to the relaxation of the bladder muscles . This can help alleviate symptoms of overactive bladder, such as frequent urination and urgency .

properties

IUPAC Name |

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,7-9H,5-6H2,(H,17,20)(H2,16,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZFNXGQMTBAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)

![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)